molecular formula C6H3Cl2NO2 B066138 2,3-Dichloroisonicotinic acid CAS No. 184416-84-0

2,3-Dichloroisonicotinic acid

Cat. No. B066138
M. Wt: 192 g/mol
InChI Key: VGKZZKKTZKRCPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloronicotinic acid derivatives, which are closely related to 2,3-Dichloroisonicotinic acid, involves methods such as oxidation, chlorination, and hydrolysis of 3-cyanopyridine. These processes yield significant products with high purity and are crucial for the production of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Wei Xiao-lei, 2010); (Shi Wei-bing, 2009); (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

Research on the molecular structure of related compounds, such as 6-chloronicotinic acid, through experimental and theoretical studies, provides insights into the geometrical parameters, energies, and conformers, aiding in understanding the structural aspects of 2,3-Dichloroisonicotinic acid and its derivatives (M. Karabacak & M. Kurt, 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-chloronicotinic acid with amines under microwave irradiation showcase the compound's reactivity, leading to the production of various aminonicotinic acids. These reactions demonstrate the compound's significant role in chemical synthesis and its potential for creating a wide range of chemical entities (C. Quevedo, V. Bavetsias, & E. McDonald, 2009).

Physical Properties Analysis

The study of polymorphism and solid-to-solid phase transitions of closely related compounds, such as 3-chloroisonicotinic acid, reveals the importance of molecular structure in determining the physical properties of these compounds. These investigations help understand the stability, solubility, and crystalline forms of 2,3-Dichloroisonicotinic acid (S. Long, P. Zhou, S. Parkin, & Tonglei Li, 2015).

Chemical Properties Analysis

The biocatalytic hydrolysis of chlorinated nicotinamides to 2-chloronicotinic acid exemplifies the chemical properties and reactivity of these compounds. Such studies highlight the enzymatic processes that can be utilized for the efficient production of chlorinated nicotinic acids, providing a green and sustainable method for synthesizing these important chemical intermediates (R. Zheng et al., 2018).

Scientific Research Applications

Application 1: Plant Protection Products

  • Scientific Field : Agriculture, Plant Protection
  • Summary of the Application : 2,3-Dichloroisonicotinic acid is used in the synthesis of new ionic liquids (ILs) that serve as plant resistance inducers . These ILs have dual functions: they exhibit high levels of antimicrobial activity, classifying them as antimicrobial agents, and they also induce plant resistance .
  • Methods of Application : The ILs are synthesized using plant sources and substances that induce plant resistance. The ILs are engineered ammonium and imidazolium salts with excellent yields of ≥98% obtained under mild process conditions .
  • Results or Outcomes : The ILs exhibit antimicrobial activities higher than benzalkonium chloride, which is commonly used in biocides . The length of the alkyl chain, presence of the naturally occurring substituent, type of anion, type of cation core, and steric hindrance of the cyclic group are the principal factors determining antimicrobial properties .

Application 2: Plant Disease Resistance

  • Scientific Field : Agriculture, Plant Pathology
  • Summary of the Application : 2,3-Dichloroisonicotinic acid is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
  • Methods of Application : The acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
  • Results or Outcomes : The acid stimulates systemic acquired resistance (SAR) in tobacco plants, making them resistant to pathogens such as the tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .

Biochemical Research

  • Scientific Field : Biochemistry
  • Summary of the Application : 2,3-Dichloroisonicotinic acid is often used in biochemical research . It’s a useful reagent in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the particular research context. In general, this compound can be used in various chemical reactions to synthesize other compounds .
  • Results or Outcomes : The outcomes can also vary widely. In general, the use of this compound can enable the synthesis of various other compounds that have applications in different areas of research .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,3-Dichloroisonicotinic acid is used in the synthesis of other chemicals .
  • Methods of Application : The compound can be used in various chemical reactions to produce other chemicals .
  • Results or Outcomes : The specific results can vary depending on the particular synthesis process. In general, this compound can enable the production of various other chemicals .

Safety And Hazards

When handling 2,3-Dichloroisonicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,3-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZKKTZKRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939835
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroisonicotinic acid

CAS RN

184416-84-0
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (7.0 mL, 50 mmol) in anhydrous THF (100 mL) at −25° C. was added a 1.6M solution of nBuLi in hexanes (31 mL, 50 mmol) dropwise under an inert atmosphere. The reaction mixture was then cooled to −78° C. and 2,3-dichloropyridine was added. The reaction mixture was stirred at −78° C. for 3 hours, then poured onto solid carbon dioxide and aged for 18 hours at room temperature. The mixture was diluted with water (100 mL) and washed with diethyl ether (3×40 mL) then cooled to 0° C., acidified with concentrated HCl (ca. 5 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated to give the title compound as a white solid (7.7 g, 80%). 1H NMR (d6-DMSO, 400MHz) 8.49 (d, J=5.0 Hz, 1H), 7.72 (d, J=5.0 Hz, 1H).
Quantity
7 mL
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reactant
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solution
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hexanes
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31 mL
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100 mL
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100 mL
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Gharbi, JP Martínez, H Benahmed, H Dailly… - Plant Growth …, 2017 - Springer
Salicylic acid (SA) is involved in the salt-resistance of the halophyte plant species Solanum chilense. The SA analog 2,6-dichloroisonicotinc acid (INA) is commonly used to elicit SA …
Number of citations: 26 link.springer.com
L Brewitz, A Tumber, A Thalhammer, E Salah… - …, 2020 - Wiley Online Library
The human 2‐oxoglutarate (2OG)‐dependent oxygenase aspartate/asparagine‐β‐hydroxylase (AspH) is a potential medicinal chemistry target for anticancer therapy. AspH is present …
PG Dougherty, M Karpurapu, A Koley… - Journal of medicinal …, 2020 - ACS Publications
Acute respiratory distress syndrome (ARDS) is an inflammatory lung disease with a high morbidity and mortality rate, for which no pharmacologic treatment is currently available. Our …
Number of citations: 11 pubs.acs.org
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org
O Tabarrini, S Massari, L Sancineto… - …, 2011 - Wiley Online Library
Building upon a large, previously reported series of anti‐HIV 6‐desfluoroquinolones endowed with a peculiar mechanism of action, the inhibition of Tat‐mediated transcription, …
RL Bargabus - 2003 - search.proquest.com
Bacillus mycoides isolate Bac J, a non-pathogenic, phyllosphere-inhabiting biological control agent, reduced Cercospora leaf spot of sugar beet by 60–80% in glasshouse experiments, …
Number of citations: 4 search.proquest.com

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